molecular formula C15H12ClN5O B11313146 N-(5-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide

N-(5-chloro-2-methylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11313146
M. Wt: 313.74 g/mol
InChI Key: KYYJMVOCLYSCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole intermediate is then coupled with 5-chloro-2-methylphenylamine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can occur at the tetrazole ring, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring may mimic the structure of biological ligands, allowing the compound to bind to active sites and modulate biological pathways. The chloromethylphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOIC ACID: Similar structure but with a carboxylic acid group instead of an amide.

    N-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)ANILINE: Similar structure but with an aniline group instead of a benzamide.

Uniqueness

N-(5-CHLORO-2-METHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its combination of a tetrazole ring and a chloromethylphenyl group, which confer distinct chemical properties and potential applications. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H12ClN5O

Molecular Weight

313.74 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C15H12ClN5O/c1-10-5-6-12(16)8-14(10)18-15(22)11-3-2-4-13(7-11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)

InChI Key

KYYJMVOCLYSCGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

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